molecular formula C17H24ClNO6 B4039645 4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid

4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4039645
M. Wt: 373.8 g/mol
InChI Key: OKPVUQVQPZFHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound with significant applications in various fields This compound is characterized by the presence of a morpholine ring substituted with a 4-chloro-2-methylphenoxy group and an oxalic acid moiety

Scientific Research Applications

4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine typically involves multiple steps. One common method starts with the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to introduce the phenoxyethyl group. This intermediate is then reacted with 2,6-dimethylmorpholine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as anhydrous sodium sulfate .

Industrial Production Methods

Industrial production of this compound may involve continuous mechanical stirring at controlled temperatures (28-35°C) and monitoring the reaction process using techniques like thin-layer chromatography (TLC). The final product is typically purified through processes such as extraction and drying .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted phenoxy compounds .

Mechanism of Action

The mechanism of action of 4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. It is known to mimic the action of natural auxins, leading to uncontrolled growth in plants, which is the basis for its herbicidal activity. The compound binds to auxin receptors, triggering a cascade of events that result in cell elongation and division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a herbicide by mimicking natural plant hormones sets it apart from other similar compounds .

Properties

IUPAC Name

4-[2-(4-chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2.C2H2O4/c1-11-8-14(16)4-5-15(11)18-7-6-17-9-12(2)19-13(3)10-17;3-1(4)2(5)6/h4-5,8,12-13H,6-7,9-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPVUQVQPZFHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=C(C=C(C=C2)Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
Reactant of Route 3
4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
Reactant of Route 4
4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
Reactant of Route 5
4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.